![molecular formula C22H23N3O3S B3019633 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid CAS No. 685107-22-6](/img/structure/B3019633.png)
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid is a chemically synthesized molecule that appears to be related to a class of compounds that include piperazine rings and phenyl groups. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including diazotization, esterification, and reactions with chloroacetyl chloride and piperazine derivatives. For instance, the synthesis of novel esters as described in paper involves starting with (S)-2-amino-2-phenyl acetic acid, followed by a series of reactions including diazotization, esterification, and treatment with chloroacetyl chloride and N-Boc piperazine. The final reaction with a quinazolinone derivative yields the target ester compounds. This multi-step synthesis indicates that the synthesis of the compound would likely be complex and require careful control of reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, as seen in paper . The piperazine ring is noted to adopt a chair conformation, and the presence of intermolecular hydrogen bonds contributes to the crystal packing. These findings suggest that the compound may also exhibit a similar conformation and intermolecular interactions, which could be confirmed through similar structural analysis methods.
Chemical Reactions Analysis
The related compounds synthesized in these studies are designed to exhibit certain reactivities, such as antimicrobial activities. For example, the 1,3,4-thiadiazole derivatives discussed in paper were synthesized for their potential antimicrobial properties. This suggests that the compound may also be designed to undergo specific chemical reactions or have biological activities, which would be an important aspect of its chemical analysis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The antimicrobial evaluation of the thiadiazole derivatives implies that the compound may also possess biological activity. Additionally, the synthesis and structural analysis of related compounds suggest that the compound would have specific solubility, stability, and reactivity characteristics that could be determined through experimental studies.
Mécanisme D'action
Target of Action
The compound, also known as 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid, exhibits high specific affinity for the histamine H1 receptor . It also targets the alpha1-adrenergic receptors (α1-ARs) , which are known to play a significant role in various neurological conditions .
Mode of Action
The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Biochemical Pathways
The compound’s interaction with the histamine H1 receptor and alpha1-adrenergic receptors influences various biochemical pathways. For instance, it has been found to have a neuroprotective effect against aluminium-induced neurotoxicity . It does this by attenuating the neurotoxic effects of aluminium chloride, preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties . It undergoes hepatic metabolism and renal excretion . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound contribute to its bioavailability .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also produces somewhat similar effects to amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other stimulant piperazine derivatives such as benzylpiperazine (BZP) can enhance its effects
Orientations Futures
The future directions for the study of similar compounds involve the identification of promising lead compounds for the treatment of various neurological conditions . The results of these studies could provide a rationale for the activity of these molecules and highlight potential alpha1-adrenergic receptor antagonists .
Propriétés
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-18-9-7-17(8-10-18)24-11-13-25(14-12-24)22-23-21(16-5-3-2-4-6-16)19(29-22)15-20(26)27/h2-10H,11-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDDADRRZBTHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=C(S3)CC(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

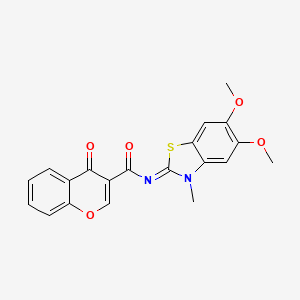


![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)
![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)
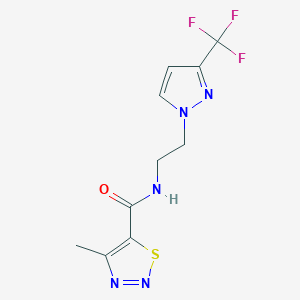
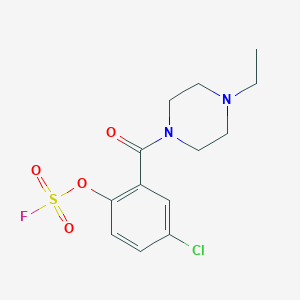
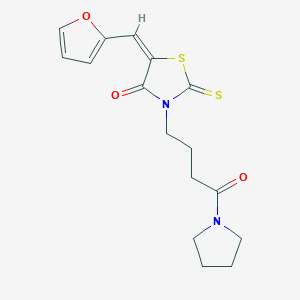
![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
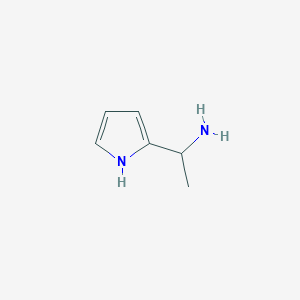
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)
![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)